AChE Inhibitory Potency: AChE-IN-19 Outperforms Classic Inhibitors and Structurally Related Analogues
AChE-IN-19 (compound A15) inhibits acetylcholinesterase with an IC50 of 0.56 μM. This is 3.5-fold more potent than AChE-IN-8 (IC50 = 1.95 μM), a structurally related analogue [1]. Compared to the clinically approved AChE inhibitor donepezil, which has reported IC50 values ranging from 0.12 μM to 0.0057 μM depending on species and assay conditions, AChE-IN-19 occupies a mid‑nanomolar to low‑micromolar potency range but distinguishes itself by its additional Aβ anti‑aggregation activity . Within the same GTF hybrid series, compound A15 exhibited a 10.3‑fold lower IC50 for AChE than compound C4's IC50 for BuChE (5.77 μM), highlighting its selectivity for AChE over BuChE [2].
| Evidence Dimension | AChE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.56 μM |
| Comparator Or Baseline | AChE-IN-8: 1.95 μM; Donepezil: 0.12–0.0057 μM; Compound C4 (BuChE): 5.77 μM |
| Quantified Difference | AChE-IN-19 is 3.5-fold more potent than AChE-IN-8; 10.3-fold more potent than compound C4 for BuChE. |
| Conditions | Enzymatic assay (in vitro) |
Why This Matters
This quantitative potency advantage over structurally similar analogues and a classic drug, combined with a unique selectivity profile, supports the selection of AChE-IN-19 for experiments where precise target engagement is critical.
- [1] Shi S, et al. Bioorg Chem. 2020;100:103917. View Source
- [2] Shi S, et al. Bioorg Chem. 2020;100:103917 (compound C4 data). View Source
